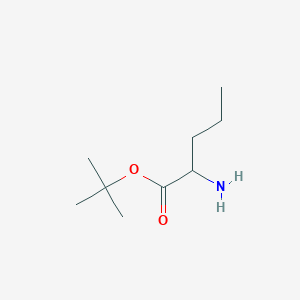
Tert-butyl 2-aminopentanoate
説明
Tert-butyl 2-aminopentanoate is a chemical compound with the CAS Number: 17389-07-0 . It has a molecular weight of 173.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, has been used in the synthesis of complex medicinal compounds .Chemical Reactions Analysis
This compound may undergo reactions similar to other β-keto esters. These reactions often involve transesterification, which is a convenient method for modifying both simple and elaborate esters . The transesterification of β-keto esters has widespread application in agrochemicals .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature and has a normal shipping temperature .科学的研究の応用
1. Physicochemical Properties and Pharmacokinetics
Tert-butyl groups, like those in tert-butyl 2-aminopentanoate, are common in medicinal chemistry. However, their incorporation can lead to changes in lipophilicity and metabolic stability. Research by Westphal et al. (2015) compared the physicochemical properties of tert-butyl with other substituents in drug analogues, highlighting the implications of these groups in drug discovery (Westphal et al., 2015).
2. Synthetic Applications
A key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, was used for synthesizing enantiopure non-natural alpha-amino acids, as documented by Constantinou-Kokotou et al. (2001). This demonstrates the role of this compound derivatives in creating diverse amino acids, crucial for various chemical syntheses (Constantinou-Kokotou et al., 2001).
3. Role in PET Imaging
Liu et al. (2017) described the synthesis of a this compound derivative for use as a precursor in tumor PET imaging. This highlights its potential in diagnostic imaging, aiding in tumor detection and monitoring (Liu et al., 2017).
4. Development of HIV-Protease Assay
In HIV research, this compound derivatives were used to develop a selective HIV-protease assay. Badalassi et al. (2002) utilized these derivatives for synthesizing oligopeptides that serve as chromogenic protease substrates, instrumental in HIV detection and research (Badalassi et al., 2002).
5. Chemoselective Deprotection Catalyst
Research by Mäenpää et al. (2016) on N-acylation and hydrolysis of β-amido esters, including tert-butyl esters, reveals the potential of this compound derivatives in chemoselective catalysis. This adds to the versatility of tert-butyl groups in chemical reactions (Mäenpää et al., 2016).
6. NMR Tag for High-Molecular-Weight Systems
O-tert-Butyltyrosine, related to this compound, was found to be a useful NMR tag for high-molecular-weight systems. Chen et al. (2015) demonstrated its application in observing subtle changes in large biomolecules, aiding in molecular research (Chen et al., 2015).
作用機序
Target of Action
Tert-butyl 2-aminopentanoate is a chemical compound with the molecular formula C9H19NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways . More detailed studies are needed to understand the exact biochemical pathways that this compound affects.
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and other pharmacokinetic parameters is currently unavailable .
生化学分析
Biochemical Properties
Tert-butyl 2-aminopentanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase and myoglobin, affecting their stability and activity The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their catalytic functions
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce oxidative stress in human colon cells, affecting cell viability and function . This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the levels of reactive oxygen species (ROS) within cells, leading to changes in gene expression and metabolic flux. These effects are essential for understanding how this compound impacts cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular health and function, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and functions . For instance, high doses of this compound can induce toxic effects, such as oxidative stress and cell death. Understanding the dosage effects of this compound is essential for determining its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels For example, it can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues and compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular processes and functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its effects on cellular processes and functions.
特性
IUPAC Name |
tert-butyl 2-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQREPOYSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17389-07-0 | |
| Record name | tert-butyl 2-aminopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

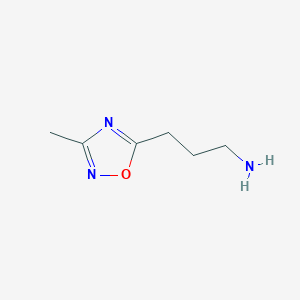
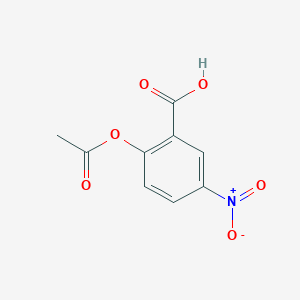
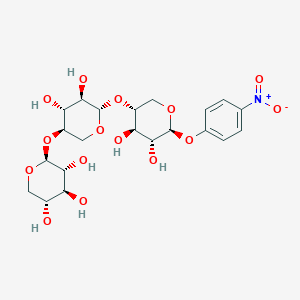

![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)
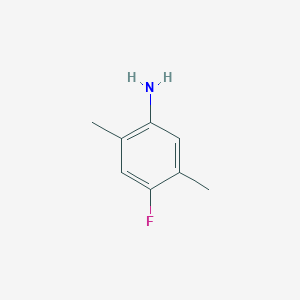
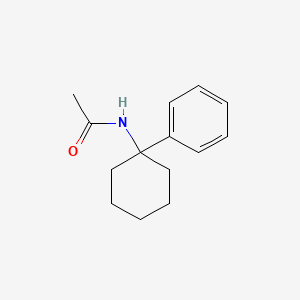



![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)
